molecular formula C10H17ClN2O2S B13631915 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B13631915
M. Wt: 264.77 g/mol
InChI Key: OOCJHLKGPRQFML-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a water-soluble, irreversible inhibitor of serine proteases, which include enzymes like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical studies to prevent protein degradation during purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to crystallization and drying to obtain a stable, pure compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. The specificity of this compound is similar to that of other serine protease inhibitors, but it is more stable at low pH values .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability in aqueous solutions and its ability to inhibit a broad range of serine proteases. This makes it a valuable tool in biochemical research and industrial applications .

Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S.ClH/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6H,7-8,11H2,1-2H3;1H

InChI Key

OOCJHLKGPRQFML-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN.Cl

Origin of Product

United States

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